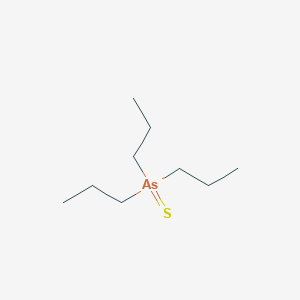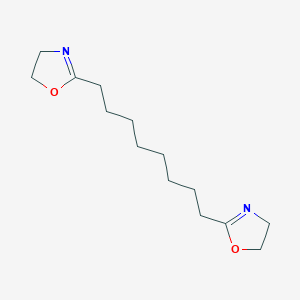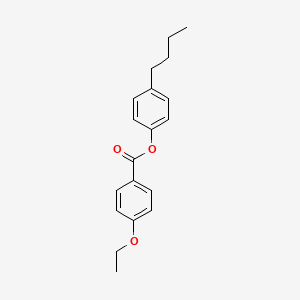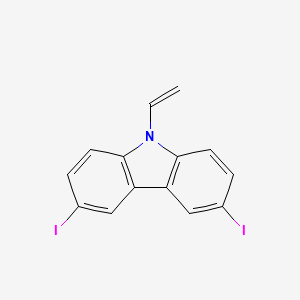
9-ethenyl-3,6-diiodo-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-ethenyl-3,6-diiodo-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound. Carbazole derivatives are known for their interesting photoconductive and optical properties, making them valuable in various industrial applications, particularly in electronics and photonics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethenyl-3,6-diiodo-9H-carbazole typically involves the iodination of carbazole derivatives. One common method involves the reaction of 9H-carbazole with iodine and potassium iodide in the presence of an oxidizing agent like potassium iodate. The reaction is carried out in acetic acid and water at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
9-ethenyl-3,6-diiodo-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Polymerization: The ethenyl group allows for polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while polymerization can produce conductive polymers.
科学的研究の応用
9-ethenyl-3,6-diiodo-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and other electronic devices
作用機序
The mechanism of action of 9-ethenyl-3,6-diiodo-9H-carbazole involves its ability to interact with various molecular targets and pathways. For instance, in OLEDs, it can serve as a source of electrons to create exciplexes, which function as either an emitting layer or a host material. Its photoconductive properties are attributed to the presence of iodine atoms, which enhance its ability to absorb and emit light.
類似化合物との比較
Similar Compounds
- 3,6-diiodo-9-ethyl-9H-carbazole
- 9-benzyl-3,6-diiodo-9H-carbazole
- 3,3’-bi-9H-carbazole, 6,6’-diiodo-9,9’-diphenyl-
Uniqueness
9-ethenyl-3,6-diiodo-9H-carbazole is unique due to the presence of the ethenyl group, which allows for polymerization and the formation of conductive polymers. This distinguishes it from other carbazole derivatives that may not have the same polymerization capabilities .
特性
CAS番号 |
50698-52-7 |
|---|---|
分子式 |
C14H9I2N |
分子量 |
445.04 g/mol |
IUPAC名 |
9-ethenyl-3,6-diiodocarbazole |
InChI |
InChI=1S/C14H9I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2 |
InChIキー |
XLEJWTBBULNGEY-UHFFFAOYSA-N |
正規SMILES |
C=CN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)

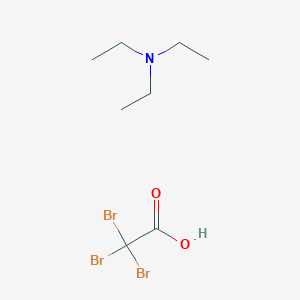
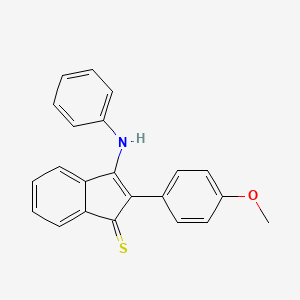

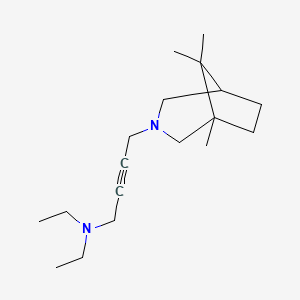
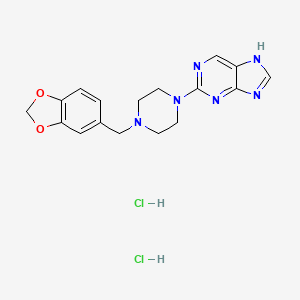
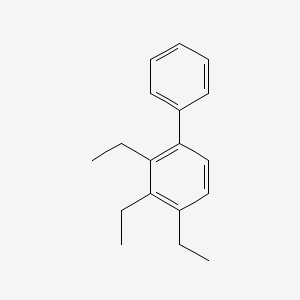
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
